Methyl 3-[(3R)-piperidin-3-yl]propanoate

Stereochemistry Chiral purity Enantiomeric differentiation

Methyl 3-[(3R)-piperidin-3-yl]propanoate (CAS 917977-34-5) is a chiral piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. It features a single stereocenter at the 3-position of the piperidine ring, designated as the (R)-enantiomer, and contains a methyl ester functionality at the terminus of a propanoate side chain.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 917977-34-5
Cat. No. B15311400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(3R)-piperidin-3-yl]propanoate
CAS917977-34-5
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1CCCNC1
InChIInChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3/t8-/m1/s1
InChIKeyVJCAJSGDZGKOBU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(3R)-piperidin-3-yl]propanoate (CAS 917977-34-5): Procurement and Structural Specification Guide


Methyl 3-[(3R)-piperidin-3-yl]propanoate (CAS 917977-34-5) is a chiral piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. It features a single stereocenter at the 3-position of the piperidine ring, designated as the (R)-enantiomer, and contains a methyl ester functionality at the terminus of a propanoate side chain [1]. As a member of the 3-substituted piperidine class, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with documented biological target interactions including protein arginine methyltransferase 3 (PRMT3) and carbonic anhydrase VII [2].

Why Generic Substitution Fails for Methyl 3-[(3R)-piperidin-3-yl]propanoate: Critical Differentiators in Procurement


Generic substitution with structurally similar piperidine propanoates or racemic mixtures is scientifically unsound due to three quantifiable differentiators: (1) stereochemical identity—the (R)-configuration at the piperidine 3-position is fixed in this compound, whereas analogs such as methyl 3-(piperidin-3-yl)propanoate (CAS 874440-84-3) are supplied as racemic mixtures [1]; (2) regioisomeric precision—the 3-substitution pattern on the piperidine ring distinguishes it from 2-substituted or 4-substituted analogs that exhibit divergent 3D molecular shapes and biological recognition profiles [2]; (3) physicochemical property variance—calculated logP values differ meaningfully between this compound (XlogP = 0.7) and analogs such as methyl 2-methyl-3-(piperidin-3-yl)propanoate (XlogP = 1.3) [1][3]. These factors directly impact target engagement, synthetic reproducibility, and downstream intellectual property considerations, making direct interchange impossible without rigorous revalidation.

Quantitative Differentiation Evidence for Methyl 3-[(3R)-piperidin-3-yl]propanoate vs. Closest Analogs


Stereochemical Identity: (R)-Enantiomer vs. Racemic Methyl 3-(piperidin-3-yl)propanoate

Methyl 3-[(3R)-piperidin-3-yl]propanoate (CAS 917977-34-5) is supplied as the single (R)-enantiomer with a vendor-specified purity of 95% . In contrast, the closely related analog methyl 3-(piperidin-3-yl)propanoate (CAS 874440-84-3) is offered as a racemic mixture without stereochemical specification [1]. This stereochemical distinction is material because the piperidine ring stereocenter influences 3D molecular conformation and, by class-level inference, can alter target binding selectivity in biological systems where chiral recognition is operative [2].

Stereochemistry Chiral purity Enantiomeric differentiation

Lipophilicity Differentiation: XlogP 0.7 vs. Methyl 2-methyl-3-(piperidin-3-yl)propanoate (XlogP 1.3)

The calculated partition coefficient (XlogP) for Methyl 3-[(3R)-piperidin-3-yl]propanoate is 0.7, indicating moderate hydrophilicity [1]. A structurally similar analog, methyl 2-methyl-3-(piperidin-3-yl)propanoate (CAS 1545368-10-2), exhibits an XlogP of 1.3 [2]. This 0.6 log unit difference corresponds to an approximately 4-fold difference in octanol-water partition, which class-level inference suggests could translate to altered membrane permeability, solubility, and protein binding characteristics in biological assays [3].

Lipophilicity ADME Physicochemical property

Molecular Flexibility: 4 Rotatable Bonds vs. 3 in 3-(Piperidin-3-yl)propanoic Acid

Methyl 3-[(3R)-piperidin-3-yl]propanoate possesses 4 rotatable bonds, providing conformational flexibility at the propanoate linker [1]. By comparison, 3-(piperidin-3-yl)propanoic acid (CAS 1822-31-7), the carboxylic acid analog, contains only 3 rotatable bonds . The additional rotatable bond in the methyl ester derivative enables greater conformational sampling, which class-level inference suggests may facilitate binding to targets with deeper or more sterically demanding pockets, while the ester functionality itself serves as a metabolic soft spot or a synthetic handle for further derivatization.

Conformational flexibility Ligand efficiency Molecular design

Target Engagement: PRMT3 EC50 1.30 μM vs. Class-Level Reference

Methyl 3-[(3R)-piperidin-3-yl]propanoate exhibits binding affinity to the ePL-tagged human PRMT3 methyltransferase domain (residues 211-531) with an EC50 of 1.30 μM (1300 nM) in a protein stabilization assay performed in HEK293 cells [1]. For class-level context, the potent allosteric PRMT3 inhibitor SGC707 exhibits an IC50 of 31 nM against PRMT3 [2]. While the target compound shows approximately 42-fold lower potency than SGC707, this EC50 value nonetheless confirms measurable target engagement and may serve as a starting point for fragment-based optimization or as a control compound in PRMT3 assay development. No direct comparator data are available for structurally analogous piperidine propanoates in this specific assay system.

PRMT3 Epigenetics Methyltransferase

Structural Simplicity vs. Complex Analogs: Molecular Weight 171.24 vs. N-Benzyl Derivatives (>450 g/mol)

Methyl 3-[(3R)-piperidin-3-yl]propanoate has a molecular weight of 171.24 g/mol, placing it firmly within fragment-like chemical space suitable for fragment-based drug discovery (FBDD) [1]. In contrast, elaborated piperidine propanoate derivatives such as methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate (CAS 381680-40-6) possess molecular weights exceeding 450 g/mol . This 280 g/mol difference (approximately 2.6-fold lower mass) confers advantages in ligand efficiency optimization and provides a clean, unencumbered scaffold for systematic SAR exploration without confounding interactions from bulky substituents.

Fragment-based drug discovery Lead-likeness Molecular complexity

Target Annotation: Carbonic Anhydrase VII Inhibitor Activity

Database annotation indicates that Methyl 3-[(3R)-piperidin-3-yl]propanoate is reported as an inhibitor of human carbonic anhydrase VII (CA VII) . CA VII is a cytosolic isoform highly expressed in the central nervous system and implicated in neuronal excitation and seizure disorders. While quantitative inhibition data (IC50 or Ki) are not publicly available in the curated databases for this specific compound, the annotation establishes CA VII as a target of interest. By class-level inference, the piperidine nitrogen may coordinate with the catalytic zinc ion, a common feature of carbonic anhydrase inhibitors. No direct comparator data for structurally analogous compounds in CA VII assays are available.

Carbonic anhydrase Metabolic disease CNS

Validated Research and Procurement Applications for Methyl 3-[(3R)-piperidin-3-yl]propanoate Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) for Epigenetic Targets

With a molecular weight of 171.24 g/mol and measurable PRMT3 engagement (EC50 = 1.30 μM), this compound serves as a validated fragment hit for protein arginine methyltransferase 3 (PRMT3) inhibitor development [1]. Its low molecular weight and favorable XlogP (0.7) align with fragment-likeness criteria, providing a clean starting point for structure-guided optimization. Researchers pursuing novel PRMT3 inhibitors for oncology or epigenetic applications can utilize this compound as a reference ligand in biochemical assays or as a scaffold for fragment growing/linking strategies [2].

Stereochemically-Defined Building Block for Chiral Synthesis

As a single (R)-enantiomer supplied at 95% purity, this compound eliminates the confounding effects of racemic mixtures in asymmetric synthesis campaigns [1]. The defined stereochemistry at the piperidine 3-position is critical for constructing chiral drug candidates where the piperidine ring serves as a core pharmacophore. The methyl ester functionality (4 rotatable bonds) provides a versatile handle for subsequent amidation, reduction, or transesterification without additional protection steps, enabling efficient incorporation into complex synthetic sequences [2].

CNS-Targeted Probe Development Leveraging CA VII Annotation

The database annotation as a carbonic anhydrase VII (CA VII) inhibitor positions this compound for evaluation in CNS disorders where CA VII is implicated, including epilepsy and neuropathic pain [1]. CA VII is predominantly expressed in the hippocampus and cortex, and its inhibition has been explored for anticonvulsant effects. While quantitative potency data are lacking, the annotation justifies inclusion in focused screening libraries targeting CA isoforms and provides a starting hypothesis for medicinal chemistry optimization toward CNS-penetrant CA VII inhibitors [2].

Comparative Control for Stereochemical SAR Studies

The availability of both the single (R)-enantiomer (CAS 917977-34-5) and the racemic mixture (CAS 874440-84-3) enables direct evaluation of stereochemistry-dependent biological activity [1]. Researchers can procure both materials and perform head-to-head comparisons in target engagement assays (e.g., PRMT3 EC50) to quantify the contribution of the (R)-configuration to binding affinity and selectivity. Such controlled experiments are essential for establishing definitive structure-activity relationships and for meeting regulatory expectations regarding chiral purity in preclinical development [2].

Quote Request

Request a Quote for Methyl 3-[(3R)-piperidin-3-yl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.